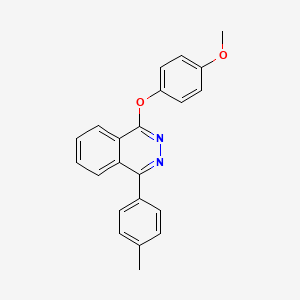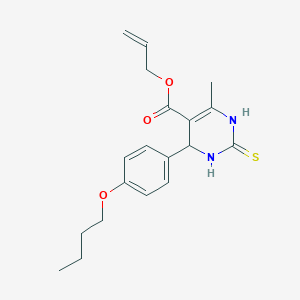
1-(4-methoxyphenoxy)-4-(4-methylphenyl)phthalazine
Descripción general
Descripción
1-(4-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine is an organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring. This specific compound features a methoxyphenoxy group and a methylphenyl group attached to the phthalazine core, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-(4-methoxyphenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.
Introduction of the methoxyphenoxy group: This step often involves nucleophilic substitution reactions where a methoxyphenol derivative reacts with the phthalazine core under basic conditions.
Attachment of the methylphenyl group: This can be done through electrophilic aromatic substitution reactions, where a methylphenyl halide reacts with the phthalazine core in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative under strong oxidizing conditions.
Reduction: The phthalazine core can be reduced to form dihydrophthalazine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride. Major products formed from these reactions include various substituted phthalazine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: Researchers explore its potential as a ligand for binding to specific biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenoxy)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The methoxyphenoxy and methylphenyl groups can enhance its binding affinity and selectivity towards these targets. Pathways involved in its action may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
1-(4-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenoxy)-4-phenylphthalazine: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenoxy)-4-(4-methylphenyl)phthalazine: Contains a methyl group on the phenoxy ring, potentially altering its physical and chemical properties.
1-Phenoxy-4-(4-methylphenyl)phthalazine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(4-methoxyphenoxy)-4-(4-methylphenyl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-9-16(10-8-15)21-19-5-3-4-6-20(19)22(24-23-21)26-18-13-11-17(25-2)12-14-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWHNZAEDAHHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B4054292.png)

![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4054300.png)


![methyl (5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4054318.png)
![METHYL 2-[2-(2-ACETAMIDOBENZOYLOXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B4054332.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)methanesulfonamide hydrochloride](/img/structure/B4054336.png)
![ETHYL 5-ETHYL-2-{2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B4054342.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B4054343.png)
![N-[2-(butan-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4054352.png)
![4-[(Cyclohexylamino)methyl]phenol;hydrochloride](/img/structure/B4054354.png)


